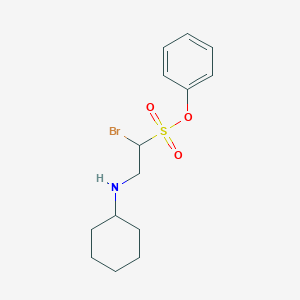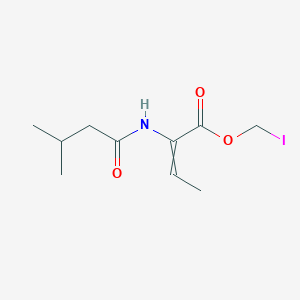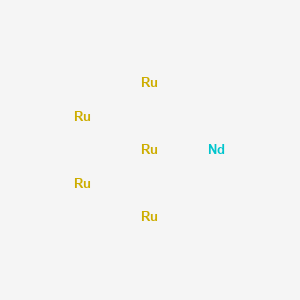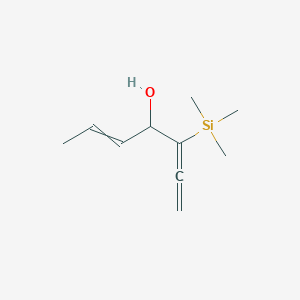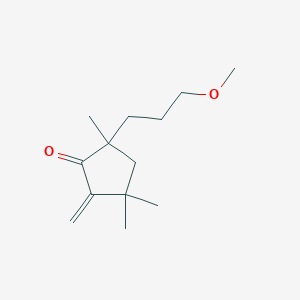
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with methoxypropyl and methylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1-propanol with triethylamine and dichloromethane, followed by the addition of acryloyl chloride . This reaction is typically carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to ensure efficient production.
化学反応の分析
Types of Reactions
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Brinzolamide: A carbonic anhydrase inhibitor with a similar methoxypropyl group.
3-Methoxypropyl 2-methoxyacetate: Another compound with a methoxypropyl group, used in various industrial applications.
Uniqueness
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
88400-81-1 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2-(3-methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10-11(14)13(4,7-6-8-15-5)9-12(10,2)3/h1,6-9H2,2-5H3 |
InChIキー |
DTASAOHZWACVGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(=O)C1=C)(C)CCCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


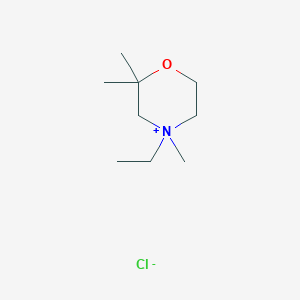
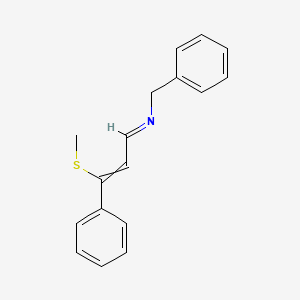
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
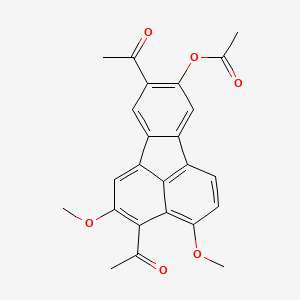
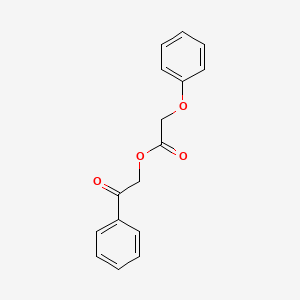
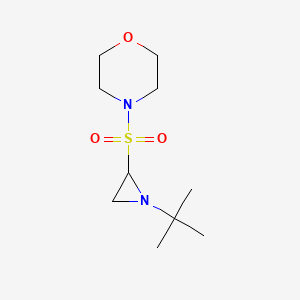
![1,3,3,3-Tetramethyl-1-[(propan-2-yl)oxy]disiloxan-1-ol](/img/structure/B14405885.png)

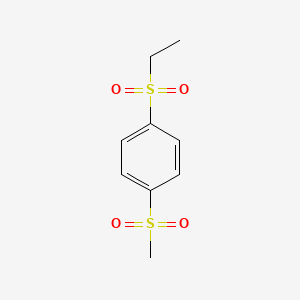
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
